Tellurate

Descripción general

Descripción

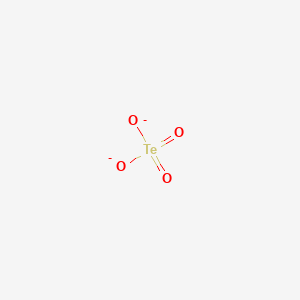

Tellurate is a tellurium oxoanion. It is a conjugate base of a hydrogenthis compound.

Análisis De Reacciones Químicas

Speciation in Aqueous Solutions

The behavior of tellurates in aqueous solutions is complex, involving multiple species in equilibrium .

-

pH Dependence: The distribution of tellurate species is highly dependent on pH. Studies using ¹²⁵Te NMR spectroscopy have shown the coexistence of monomeric, dimeric, and trimeric oxidothis compound species over a broad pH range .

-

Equilibrium Dynamics: Increasing the pH of this compound solutions shifts the equilibrium towards the formation of dimeric anions, which exist in equilibrium with trimeric anions . The rate of interconversion between different this compound anion forms increases with increasing pH . At low pH, polynuclear tellurates, including tetrameric forms, can exist .

-

Structural Studies: X-ray diffraction has confirmed the existence of dimeric and tetrameric this compound anions in crystal structures. For example, cesium tellurates with dimeric and tetrameric anions have been isolated and characterized .

Reactions with Other Chemical Species

Tellurates can participate in various reactions, including those involving reduction, oxidation, and complex formation.

-

Redox Behavior: Tellurates can be reduced to tellurites or elemental tellurium depending on the reaction conditions and reducing agents . Conversely, tellurites can be oxidized to tellurates .

-

Formation of Tellurides: Tellurates can be converted into tellurides under specific conditions. For example, lanthanum telluride (LaTe) is a telluride compound with lanthanum in the +2 oxidation state .

Environmental Considerations

Tellurium and its compounds, including tellurates, have raised environmental concerns due to their toxicity .

-

Toxicity: While selenium, a related element, is an essential nutrient, tellurium compounds often exhibit toxicity to living organisms .

-

Occurrence: Tellurium is often found as a trace element in copper and other base-metal ores, and tellurates can be formed through the oxidation of tellurides near the Earth's surface .

Data Table of Tellurium Compounds XPS Binding Energies

X-ray photoelectron spectroscopy (XPS) data can provide valuable information about the chemical states of tellurium in various compounds . The Te 3d5/2 binding energy is a common reference point.

| Compound | Te 3d5/2 Binding Energy (eV) |

|---|---|

| Te (elemental) | 573.10 - 573.54 |

| Cd0.65Zn0.35TeOx | 572.70 |

| Cs2.4Te and Cs2.69Te | 572.72 |

| GeTe2 | 572.75 |

| C13H21Te | 573.90 |

| [Te2(C6H5)2] | 573.90 |

| [Te(CH2P(C6H5)3)4]Cl4 | 574.10 |

| [((C6H5)3P=CH2)4Te]Cl4 | 574.10 |

Note: The provided table represents a selection of compounds, and a more comprehensive list can be found in the cited source .

Reactions with Acids and Bases

Tellurium dioxide (TeO₂) reacts with both acids and bases, illustrating its amphoteric nature .

Propiedades

Número CAS |

53112-54-2 |

|---|---|

Fórmula molecular |

O4Te-2 |

Peso molecular |

191.6 g/mol |

Nombre IUPAC |

tellurate |

InChI |

InChI=1S/H2O4Te/c1-5(2,3)4/h(H2,1,2,3,4)/p-2 |

Clave InChI |

XHGGEBRKUWZHEK-UHFFFAOYSA-L |

SMILES |

[O-][Te](=O)(=O)[O-] |

SMILES canónico |

[O-][Te](=O)(=O)[O-] |

Key on ui other cas no. |

53112-54-2 |

Sinónimos |

tellurate tellurite tellurite anion tellurous acid tellurous acid, 127Te-labeled cpd tellurous acid, 129Te-labeled cpd TeO3(2-) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.